molecular formula C17H20N2O B3033121 1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one CAS No. 865375-66-2

1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

Cat. No. B3033121
CAS RN: 865375-66-2
M. Wt: 268.35 g/mol
InChI Key: BJPFFRBIZXSRLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first paper describes a cascade reaction involving internal alkynols and 1-(2-aminophenyl)prop-2-ynols to form a fused tricyclic skeleton . This process involves the formation of two C-C bonds, one C-O bond, and one C-N bond in a single reaction. Although the target compound is not synthesized in this study, the methodology could potentially be adapted for the synthesis of "1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one" by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides details on the crystal structure of a different compound, 4-amino-3-(thiophen-2-ylmethyl)-1H-1,2,4-triazole-5(4H)one monohydrate, determined by X-ray diffraction . The compound is not planar and features a significant dihedral angle between its rings. This information is relevant as it highlights the importance of molecular geometry in the crystal packing and potential intermolecular interactions, which could also be significant for the compound of interest.

Chemical Reactions Analysis

None of the provided papers directly address the chemical reactions of "1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one". However, the papers do discuss the reactivity of structurally related compounds, which often involve the formation of hydrogen bonds in the crystal structure . These interactions are crucial for the stability and reactivity of the compounds and could be extrapolated to predict the behavior of the compound .

Physical and Chemical Properties Analysis

The third paper discusses the synthesis and crystal structure of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile . The compound exhibits a two-dimensional network formation in the crystal due to N-H…O hydrogen bonds. While this compound is not the same as "1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one", the presence of amino groups and the potential for hydrogen bonding could suggest similar properties, such as solubility and melting point, which are often influenced by the ability to form hydrogen bonds.

Safety and Hazards

As with any chemical compound, handling “1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one” would require appropriate safety measures. The specific hazards associated with this compound are not known without specific safety data .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given its complex structure, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic organic chemistry .

properties

IUPAC Name

1-(4-aminophenyl)-2,6,6-trimethyl-5,7-dihydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-11-8-14-15(9-17(2,3)10-16(14)20)19(11)13-6-4-12(18)5-7-13/h4-8H,9-10,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPFFRBIZXSRLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C3=CC=C(C=C3)N)CC(CC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392865
Record name 1-(4-AMINOPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

865375-66-2
Record name 1-(4-AMINOPHENYL)-2,6,6-TRIMETHYL-5,6,7-TRIHYDROINDOL-4-ONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
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1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
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1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
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1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
Reactant of Route 5
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1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one
Reactant of Route 6
1-(4-Aminophenyl)-2,6,6-trimethyl-5,6,7-trihydroindol-4-one

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